molecular formula C16H18BrNO3S B7546839 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide

5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide

Katalognummer B7546839
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: AWQWEJMBCLJKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide (BEME) is a sulfonamide compound that has been widely used in scientific research applications. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in various types of cancer cells.

Wirkmechanismus

5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of tumor microenvironments, which can inhibit the growth and proliferation of cancer cells. 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating other diseases such as rheumatoid arthritis. 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has a high affinity for CAIX, which allows it to selectively target cancer cells while sparing normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity for CAIX. This allows for more precise targeting of cancer cells and can lead to fewer side effects compared to other cancer therapies. However, 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has limitations in its solubility and stability, which can affect its efficacy in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide in humans.

Zukünftige Richtungen

For 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide research include investigating its potential as a diagnostic tool for cancer imaging, optimizing its pharmacokinetics and pharmacodynamics for clinical use, and exploring its potential as a therapy for other diseases such as rheumatoid arthritis. Additionally, more research is needed to understand the role of CAIX in cancer progression and to identify other potential targets for cancer therapy.

Synthesemethoden

The synthesis of 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with N-ethyl-2-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then brominated using N-bromosuccinimide to yield 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX, which is involved in regulating the pH balance of tumor microenvironments. 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been investigated for its potential as a diagnostic tool for cancer imaging, as CAIX is overexpressed in many types of cancer cells.

Eigenschaften

IUPAC Name

5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-4-18(14-7-5-6-12(2)10-14)22(19,20)16-11-13(17)8-9-15(16)21-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQWEJMBCLJKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzene-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.